Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso-
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Overview
Description
Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- is a complex organic compound that belongs to the class of nitrosoureas. These compounds are known for their applications in various fields, including medicinal chemistry and industrial processes. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- typically involves multiple steps, including the introduction of the chloroethyl group, the dimethylamino group, and the nitroso group. Common reagents used in these reactions may include chloroethylamine, dimethylamine, and nitrosating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the potential toxicity of some intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the nitroso group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for specific interactions with other chemical entities.
Biology
In biological research, this compound may be studied for its interactions with proteins, DNA, and other biomolecules. Its ability to form covalent bonds with biological targets makes it useful in probing molecular mechanisms.
Medicine
Medicinally, nitrosoureas are known for their use in chemotherapy
Industry
Industrially, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity allows for the modification of surfaces and the creation of specialized products.
Mechanism of Action
The mechanism of action of urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes, disruption of DNA replication, and other cellular effects. The molecular targets may include DNA, proteins, and other critical biomolecules.
Comparison with Similar Compounds
Similar Compounds
Carmustine: Another nitrosourea used in chemotherapy.
Lomustine: Similar in structure and used for similar medicinal purposes.
Semustine: Another related compound with similar applications.
Uniqueness
The uniqueness of urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- lies in its specific substituents, which may confer unique reactivity and biological activity compared to other nitrosoureas. Its structure allows for specific interactions that may not be possible with other compounds.
Conclusion
Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- is a complex and versatile compound with applications in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and exploration of this compound can lead to new discoveries and applications.
Properties
CAS No. |
78850-54-1 |
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Molecular Formula |
C22H29ClN4O2 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[5-(dimethylamino)-2,2-diphenylpentyl]-1-nitrosourea |
InChI |
InChI=1S/C22H29ClN4O2/c1-26(2)16-9-14-22(19-10-5-3-6-11-19,20-12-7-4-8-13-20)18-24-21(28)27(25-29)17-15-23/h3-8,10-13H,9,14-18H2,1-2H3,(H,24,28) |
InChI Key |
MPWUFXVBYDZWBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(CNC(=O)N(CCCl)N=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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